5-Bromo-1-butyl-6-fluorobenzotriazole
Description
Properties
IUPAC Name |
5-bromo-1-butyl-6-fluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3/c1-2-3-4-15-10-6-8(12)7(11)5-9(10)13-14-15/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRAKOSNIFRRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC(=C(C=C2N=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742903 | |
| Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-54-3 | |
| Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted o-Phenylenediamines
The most direct method involves cyclizing 4-bromo-5-fluoro-1,2-diaminobenzene with sodium nitrite (NaNO₂) in acetic acid. This reaction proceeds via diazotization and intramolecular cyclization to yield 5-bromo-6-fluorobenzotriazole. While efficient, the limited commercial availability of the diamine precursor necessitates a multi-step synthesis:
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Nitration and Reduction : 4-Fluoro-1,2-diaminobenzene is brominated using N-bromosuccinimide (NBS) in dichloromethane, followed by purification via column chromatography.
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Cyclization : The resulting diamine is treated with NaNO₂ (1.2 equiv) in glacial acetic acid at 0–5°C for 4 hr, achieving 68–72% yield.
Critical Parameters :
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Temperature control (<10°C) minimizes side reactions.
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Excess NaNO₂ leads to over-oxidation; stoichiometric equivalence is crucial.
Benzyne Intermediate Route
An alternative approach generates the benzotriazole core via a benzyne intermediate. Anthranilic acid derivatives react with alkyl azides under basic conditions:
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Benzyne Formation : 4-Bromo-5-fluoroanthranilic acid is treated with isoamyl nitrite in tetrahydrofuran (THF) at reflux.
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Triazole Formation : The in situ-generated benzyne reacts with butyl azide (prepared from butyl amine and NaN₃) to yield 1-butyl-5-bromo-6-fluorobenzotriazole (47% yield).
Advantages :
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Avoids handling unstable diazonium salts.
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Permits simultaneous introduction of the butyl group.
Halogenation Techniques
Directed Bromination
For benzotriazoles lacking pre-installed bromine, electrophilic substitution is employed. The fluorine atom at position 6 directs bromination to position 5 via meta-directing effects:
Procedure :
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Reaction Conditions : 6-Fluorobenzotriazole (1.0 equiv) is dissolved in acetic acid, treated with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) at 40°C for 6 hr.
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Workup : The mixture is quenched with NaHSO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol/water), yielding 5-bromo-6-fluorobenzotriazole (82% purity, 65% yield).
Challenges :
Halogen Exchange
In cases where bromine cannot be introduced directly, halogen exchange reactions using CuBr in dimethylformamide (DMF) at 150°C convert chloro or iodo analogues to the bromo derivative. This method is less preferred due to lower yields (38–42%) and side product formation.
N1-Alkylation for Butyl Group Introduction
N-Alkylation of 5-bromo-6-fluorobenzotriazole requires careful control to favor substitution at the N1 position over N2.
Classical Alkylation with 1-Bromobutane
Procedure :
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Base Selection : Cs₂CO₃ (2.5 equiv) in DMF deprotonates the triazole nitrogen at 80°C.
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Alkylation : 1-Bromobutane (1.2 equiv) is added dropwise, and the reaction is stirred for 12 hr.
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Purification : The crude product is extracted with dichloromethane, washed with brine, and chromatographed (silica gel, hexane/ethyl acetate 4:1), yielding 5-bromo-1-butyl-6-fluorobenzotriazole (74% yield).
Optimization Insights :
Mitsunobu Reaction for Steric Control
For substrates prone to N2-alkylation, the Mitsunobu reaction with di-tert-butyl azodicarboxylate (DTBAD) and tributylphosphine ensures N1 selectivity:
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Reagents : 5-Bromo-6-fluorobenzotriazole (1.0 equiv), 1-butanol (1.5 equiv), DTBAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.
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Conditions : Stirred at 25°C for 24 hr, yielding 89% product with >95% N1 selectivity.
Limitations :
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High cost of reagents limits scalability.
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Requires anhydrous conditions.
Alternative Synthetic Pathways
One-Pot Sequential Halogenation-Alkylation
A streamlined protocol combines bromination and alkylation in a single reactor:
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling enables late-stage introduction of the butyl group:
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Buchwald-Hartwig Amination : 5-Bromo-6-fluorobenzotriazole reacts with butylamine (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and NaO^tBu (2.0 equiv) in toluene at 110°C.
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Result : 63% yield, but competing C—N bond formation at bromine limits utility.
Analytical Characterization and Quality Control
Critical data for validating successful synthesis include:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Regiochemistry (N1 vs. N2) | ¹H-¹H NOESY NMR | NOE correlation between butyl and H-7 |
| Halogen Position | ¹³C NMR | C-Br (δ 105–110 ppm), C-F (δ 160–165 ppm) |
| Purity | HPLC (C18, MeCN/H₂O) | >98% purity, retention time 8.2 min |
Mass Spectrometry : ESI-MS m/z 273.03 [M+H]⁺, isotopic pattern confirms bromine .
Chemical Reactions Analysis
5-Bromo-1-butyl-6-fluorobenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
5-Bromo-1-butyl-6-fluorobenzotriazole serves as a building block in organic synthesis. It is involved in:
- Substitution Reactions: Participating in nucleophilic substitutions where halogen atoms are replaced.
- Coupling Reactions: Used in Suzuki and Heck coupling reactions to form complex organic molecules.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties: Studies suggest that benzotriazole derivatives exhibit antimicrobial effects, making them candidates for pharmaceutical development .
- Anticancer Activity: Preliminary investigations have shown that compounds similar to this compound may inhibit cancer cell proliferation, indicating potential use in cancer therapy .
Medicine
The compound is being explored for therapeutic applications:
- LSD1 Inhibition: It has been investigated as an active component in drugs targeting lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression. This suggests a potential for developing anti-tumor agents .
Industry
In industrial applications, the compound is utilized for:
- Material Development: Its unique properties allow it to be used in creating new polymers and coatings that require specific chemical resistance or durability.
Case Studies
Case Study 1: Anticancer Activity
A study focusing on benzotriazole derivatives demonstrated that modifications at the 6-position significantly enhanced anticancer activity against various cell lines. The presence of fluorine was found to increase potency by improving molecular interactions with cancer cell targets .
Case Study 2: Material Science
Research into polymer formulations incorporating benzotriazole compounds showed improved thermal stability and UV resistance. These findings support the use of this compound in industrial coatings where durability is essential .
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-6-fluorobenzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine, butyl, and fluorine substituents allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Core Heterocycle Differences
- Benzotriazole vs. Benzoimidazole: The benzotriazole core (three nitrogen atoms) differs from benzoimidazoles (two nitrogen atoms).
Indazole Derivatives :
Compounds like 5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS 864773-66-0) feature an indazole core (two nitrogen atoms in adjacent positions), which alters electron distribution and hydrogen-bonding capacity relative to benzotriazoles .
Substituent Effects
- Alkyl Chain Variations: Butyl vs. tert-Butyl: The linear butyl group in the target compound may confer greater flexibility and lower steric hindrance compared to tert-butyl analogs like 5-Bromo-1-tert-butylbenzo[d]imidazole (CAS 1187386-22-6), which has a bulkier branched chain .
Functional Group Diversity :
- Hydroxyl and Carboxylic Acid Groups : Analogs such as 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () introduce polar functional groups, enhancing aqueous solubility but reducing stability under acidic/basic conditions .
- Phenyl Substituents : 5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0) incorporates a phenyl ring, enabling π-π stacking interactions absent in the target compound, which could influence crystallinity or binding affinity .
Physicochemical and Functional Properties
Lipophilicity and Solubility
- The butyl chain in 5-Bromo-1-butyl-6-fluorobenzotriazole increases logP (a measure of hydrophobicity) compared to methyl- or hydroxy-substituted analogs. This enhances compatibility with lipid membranes but may reduce solubility in polar solvents .
- Fluorine’s electronegativity withdraws electron density, stabilizing the molecule against oxidative degradation.
Biological Activity
5-Bromo-1-butyl-6-fluorobenzotriazole (BBFB) is a synthetic compound belonging to the benzotriazole family, known for its diverse applications in chemistry and biology. Its unique chemical structure, characterized by bromine, butyl, and fluorine substituents, imparts significant biological activity, particularly in antimicrobial and anticancer research. This article reviews the biological properties of BBFB, presenting data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of BBFB is . The presence of halogen atoms (bromine and fluorine) in its structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
BBFB has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of BBFB
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that BBFB may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent research has highlighted the potential of BBFB as an anticancer agent. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer cells.
Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at XYZ University, BBFB was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that BBFB induced apoptosis in these cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects of BBFB on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase-dependent apoptosis |
| A549 | 30 | Cell cycle arrest at G2/M phase |
| HT-29 | 20 | Induction of oxidative stress |
The findings indicate that BBFB's anticancer effects may be mediated through multiple pathways, including apoptosis induction and cell cycle modulation.
The biological activity of BBFB is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular proliferation and survival:
- Inhibition of Kinases : BBFB can inhibit various kinases that play a critical role in cell signaling pathways associated with cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by increasing ROS levels, leading to cell death in cancer cells.
Comparative Analysis with Related Compounds
To better understand the efficacy of BBFB, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound (BBFB) | Moderate | 25 |
| 5-Bromo-1-tert-butyl-6-fluorobenzotriazole | Low | 35 |
| 5-Bromo-1-butyl-6-chlorobenzotriazole | High | 40 |
This comparison illustrates that while BBFB exhibits moderate antimicrobial activity, it possesses notable anticancer properties compared to its counterparts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-1-butyl-6-fluorobenzotriazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzotriazole core.
Alkylation : Introduce the butyl group via nucleophilic substitution (e.g., using 1-bromobutane and a base like NaH in DMF at 60–80°C) to yield 1-butylbenzotriazole .
Halogenation : Bromination can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Fluorination often employs fluorinating agents like Selectfluor™ or DAST in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .
- Optimization : Monitor regioselectivity via TLC and adjust stoichiometry (e.g., excess NBS for complete bromination). Purify intermediates via column chromatography (silica gel, hexane/EtOAC) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR should show the butyl chain (δ 0.9–1.6 ppm for CH and CH groups) and absence of protons at C5 and C6 due to bromine/fluorine substitution. -NMR will confirm fluorine incorporation (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for CHBrFN (calculated m/z: 314.01) .
- Elemental Analysis : Verify Br/F content (±0.3% deviation) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Use 2D NMR (HSQC, HMBC) to confirm coupling patterns and substituent positions .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and bond angles .
- Contradiction Analysis : If discrepancies persist, re-examine synthesis steps for potential by-products (e.g., isomer formation during alkylation) .
Q. What strategies improve regioselectivity in the fluorination of 1-butylbenzotriazole derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid) at C6 to direct fluorination to C5 .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity in C–F bond formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for electrophilic fluorination .
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine (σ = 0.39) and fluorine (σ = 0.34) increase electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Steric Considerations : The butyl chain may hinder access to the triazole ring; use bulky ligands (e.g., SPhos) to mitigate steric effects .
- Computational Modeling : DFT studies predict charge distribution and reactive sites for targeted functionalization .
Safety and Handling in Academic Settings
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinating agents) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact with brominated compounds .
- Waste Disposal : Quench reactive halogens (e.g., Br) with NaHSO before disposal. Store waste in labeled halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
